![molecular formula C9H12FN3O4S2 B2968910 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide CAS No. 2034589-78-9](/img/structure/B2968910.png)
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide” is a chemical compound . Its molecular formula is C13H12FN3O3S2, with an average mass of 341.381 Da and a monoisotopic mass of 341.030396 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H12FN3O3S2 . The presence of fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms in addition to carbon © and hydrogen (H) suggests a complex structure with potential for various chemical interactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Its molecular formula is C13H12FN3O3S2, and it has an average mass of 341.381 Da and a monoisotopic mass of 341.030396 Da . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.科学的研究の応用
Antibacterial Agents
The structural modification of existing drug molecules is a common practice to develop new molecules with potential antimicrobial activity. The compound can be used as a scaffold for creating novel derivatives with enhanced antibacterial properties. For instance, N-substituted benzoxazole derivatives have shown significant antibacterial activity . By substituting different functional groups, such as amide or alkyl groups, the antimicrobial activity of these compounds can be improved.
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE), which is used in the treatment of Alzheimer’s disease . The compound’s structure could be modified to enhance its interaction with AChE, potentially leading to more effective treatments for Alzheimer’s.
Anticancer Activity
Isoxazole derivatives, which share a similar structural motif with the compound , have been found to exhibit anticancer activities . Research into the modification of this compound could lead to the development of new anticancer drugs, particularly if the modifications enhance its ability to target cancer cells.
Analgesic and Anticonvulsant
The isoxazole ring, a part of the compound’s structure, is associated with analgesic and anticonvulsant activities . This suggests that the compound could be a starting point for the synthesis of new pain relief and seizure control medications.
Antipsychotic Medications
The compound is structurally related to paliperidone, an antipsychotic medication. It could serve as an intermediate in the synthesis of new antipsychotic drugs that are more effective or have fewer side effects .
Serotonergic and Dopaminergic Receptor Affinity
Compounds with an isoxazole ring have shown affinity for serotonergic and dopaminergic receptors, which are targets for drugs treating various psychiatric disorders . The compound could be modified to enhance its affinity for these receptors, leading to new treatments for conditions like depression and schizophrenia.
Antiviral Agents
Nucleoside and nucleotide analogues are important in the treatment of viral diseases. The compound could be used to create modified nucleosides with potential antiviral activities, especially against diseases like HIV, HBV, and HCV .
Metabolic Regulation
The compound could be investigated for its potential effects on metabolic pathways. For example, AICAR is a nucleoside that activates AMPK, leading to a cascade of metabolic events. Derivatives of the compound could be synthesized to study their impact on metabolic regulation and potential anti-diabetic effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4S2/c1-12-8-4-6(10)7(11-18(3,14)15)5-9(8)13(2)19(12,16)17/h4-5,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYNWTJNHUQYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)C)F)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2968827.png)
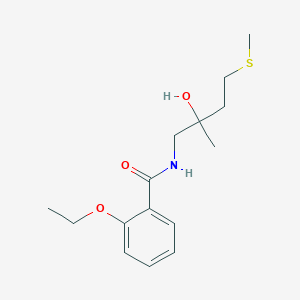
![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)
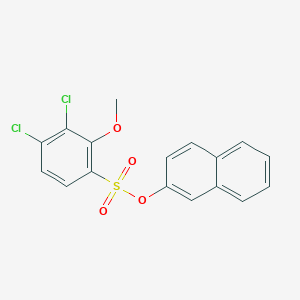
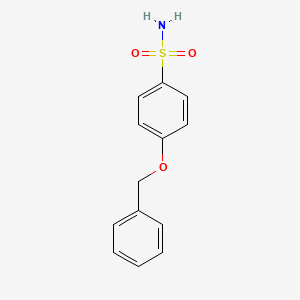

![2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2968836.png)

![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2968841.png)
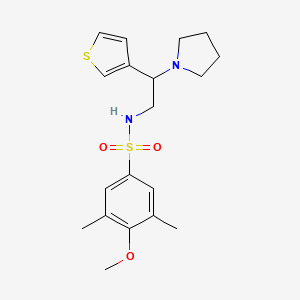

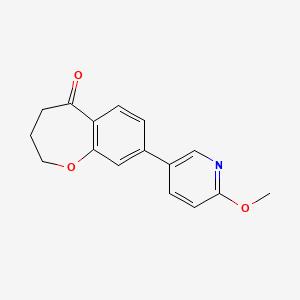
![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)
